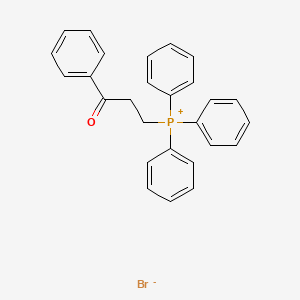
(3-Oxo-3-phenylpropyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 64104 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of NSC 64104 involves several steps, each requiring specific reaction conditions and reagents. The compound can be synthesized through a series of chemical reactions that involve the use of specific catalysts and solvents. Industrial production methods for NSC 64104 typically involve large-scale chemical synthesis processes that ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
NSC 64104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
NSC 64104 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, NSC 64104 is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development and disease treatment. Additionally, NSC 64104 has industrial applications, particularly in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of NSC 64104 involves its interaction with specific molecular targets and pathways within cells. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved in the action of NSC 64104 are still being studied, but it is known to have significant effects on cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
NSC 64104 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share some structural similarities with NSC 64104 but also have unique properties that make them distinct. For example, NSC 706744 and NSC 725776 are known for their specific interactions with topoisomerase I, a key enzyme involved in DNA replication and repair
Propriétés
Numéro CAS |
7153-25-5 |
|---|---|
Formule moléculaire |
C27H24BrOP |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
(3-oxo-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
Clé InChI |
OYBPFNAWUVPKMG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















